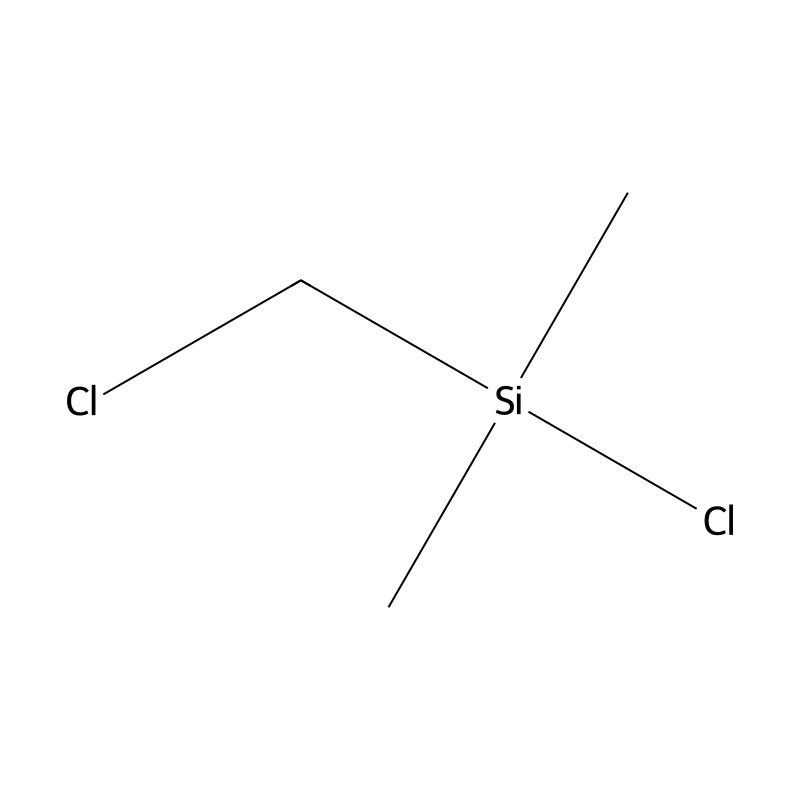Chloro(chloromethyl)dimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chloro(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of 143.087 g/mol. It is characterized by the presence of both chloromethyl and dimethyl groups attached to a silicon atom. This compound is also known by several other names, including (chloromethyl)dimethylchlorosilane and chlorodimethyl(chloromethyl)silane . Its structure features a silicon atom bonded to two methyl groups and one chloromethyl group, making it a member of the chlorosilane family.
CMDMCS is a hazardous material due to its reactive nature. Here are some key safety points:
- Highly flammable liquid and vapor: Can readily ignite and poses a fire hazard [].
- Severe skin burns and eye damage: Contact with the liquid or vapor can cause severe burns [].
- Corrosive: May be corrosive to metals [].
- Toxic: Limited data available on specific toxicity, but likely to be harmful if inhaled or ingested.
Chloro(chloromethyl)dimethylsilane can be synthesized through various methods, including:
- Direct Chlorination: Chlorination of dimethylsilane using chlorine gas in the presence of light or heat can yield chloro(chloromethyl)dimethylsilane.
- Reaction with Chloromethyl Methyl Ether: The reaction between dimethylsilane and chloromethyl methyl ether is another synthetic route that can produce this compound.
- Use of Silicon Precursors: Starting from other silanes or siloxanes, chloro(chloromethyl)dimethylsilane can be synthesized by introducing chloromethyl groups via nucleophilic substitution reactions.
Chloro(chloromethyl)dimethylsilane has several applications across different fields:
- Silicone Polymer Production: It serves as a precursor for silicone polymers, which are widely used in sealants, adhesives, and coatings.
- Surface Modification: The compound is utilized for modifying surfaces to enhance hydrophobicity or adhesion properties.
- Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the preparation of more complex organosilicon compounds.
Interaction studies involving chloro(chloromethyl)dimethylsilane focus on its reactivity with various nucleophiles and its role in forming silicon-containing compounds. Research has shown that it can effectively react with Group 14 element nucleophiles, indicating its utility in synthesizing new silicon-based materials . Additionally, studies have explored its interactions with silylurethanes and hydrazides, leading to the formation of new products .
Chloro(chloromethyl)dimethylsilane shares similarities with other organosilicon compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| Chloro(dimethyl)silane | Simpler structure; lacks chloromethyl group | |
| Dichlorodimethylsilane | Contains two chlorine atoms; more reactive | |
| Trichlorosilane | Fully chlorinated; highly reactive | |
| Chlorodimethylethylsilane | Contains ethyl group; different reactivity |
Chloro(chloromethyl)dimethylsilane is unique due to its combination of both chloromethyl and dimethyl groups on silicon, which influences its reactivity and application potential compared to simpler or fully chlorinated silanes.
Boiling Point
GHS Hazard Statements
H225 (85.19%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (14.81%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (11.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Irritant;Environmental Hazard







